molecular formula C15H19N3S B6420221 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-22-0

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6420221
CAS RN: 1325304-22-0
M. Wt: 273.4 g/mol
InChI Key: ACDNQMOHZFQWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, also known as MMPT, is a heterocyclic compound belonging to the family of triazaspirodecanes. It has been studied for its potential applications in drug discovery, organic synthesis, and materials science. MMPT has also been studied for its potential therapeutic use in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential applications in drug discovery, organic synthesis, and materials science. In drug discovery, 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential therapeutic use in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has also been studied for its applications in organic synthesis, as it can be used as a starting material for the synthesis of a variety of organic compounds. In materials science, 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential applications in the development of new materials with improved properties.

Mechanism of Action

The mechanism of action of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is not yet fully understood. However, it is believed that 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione may act as an agonist of certain receptors, which may lead to the activation of certain physiological processes.
Biochemical and Physiological Effects
8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential therapeutic use in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In animal studies, 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been shown to possess antidiabetic, anti-obesity, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in laboratory experiments include its low cost, ease of synthesis, and its versatility in terms of its potential applications. However, there are some limitations to its use in laboratory experiments. For example, the toxicity of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has not yet been fully explored, and the mechanism of action is not yet fully understood.

Future Directions

Future research on 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione should focus on exploring its mechanism of action, toxicity, and potential therapeutic use in the treatment of diseases. In addition, further research should be conducted on the synthesis of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione and its potential applications in drug discovery, organic synthesis, and materials science. Finally, further research should be conducted on the potential physiological and biochemical effects of 8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in animals and humans.

Synthesis Methods

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be synthesized by a variety of methods, including a one-pot synthesis, a three-step synthesis, and a four-step synthesis. The one-pot synthesis involves the reaction of 3-methylphenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione) with a base in a solvent such as acetic acid. The three-step synthesis involves the reaction of 3-methylphenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione) with a base in a solvent such as acetic acid, followed by the addition of a nucleophile, and then the addition of a reducing agent. The four-step synthesis involves the reaction of 3-methylphenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione) with a base in a solvent such as acetic acid, followed by the addition of a nucleophile, the addition of a reducing agent, and finally the addition of a catalyst.

properties

IUPAC Name

8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-11-4-3-5-12(10-11)13-14(19)17-15(16-13)6-8-18(2)9-7-15/h3-5,10H,6-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDNQMOHZFQWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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